molecular formula C18H17ClN6OS B287736 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Número de catálogo B287736
Peso molecular: 400.9 g/mol
Clave InChI: BPCRRMPKURNXHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been identified as a potential immunotherapy drug for cancer treatment due to its ability to enhance anti-tumor immune responses.

Mecanismo De Acción

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, dendritic cells, and myeloid-derived suppressor cells. Adenosine binding to the A2A receptor inhibits T cell activation and proliferation, leading to immune suppression and tumor growth. By blocking the A2A receptor, this compound enhances T cell activation and proliferation, leading to increased anti-tumor immune response.
Biochemical and Physiological Effects
This compound has been found to induce a dose-dependent increase in T cell activation and proliferation in vitro. In vivo studies have shown that this compound treatment leads to a significant reduction in tumor growth and increased survival in mouse models of cancer. This compound has also been found to reduce the number of myeloid-derived suppressor cells, which are known to inhibit T cell function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of this compound is its relatively low potency compared to other adenosine receptor antagonists. This may require higher concentrations of this compound to achieve the desired biological effects, which could impact the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the research on 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is to investigate the use of this compound in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cell therapy, to further enhance the anti-tumor immune response. Another direction is to explore the potential use of this compound in other diseases, such as autoimmune disorders and infectious diseases, where immune suppression plays a role in disease pathogenesis. Finally, further studies are needed to optimize the dosing and administration of this compound to maximize its therapeutic potential.

Métodos De Síntesis

The synthesis of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylphenol with methylthioacetic acid, followed by the coupling of the resulting intermediate with 6-bromo-2-(methylthio)pyrimidin-4-amine. The final product is obtained by reacting the intermediate with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. The overall yield of the synthesis is 22%, and the purity of the final product is >99%.

Aplicaciones Científicas De Investigación

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its potential use in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T cell activation and proliferation. This compound has also been found to synergize with other immunotherapeutic agents, such as anti-PD-1 and anti-CTLA-4 antibodies, to further enhance the anti-tumor immune response.

Propiedades

Fórmula molecular

C18H17ClN6OS

Peso molecular

400.9 g/mol

Nombre IUPAC

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H17ClN6OS/c1-9-5-12(6-10(2)16(9)19)26-15-7-14(22-18(23-15)27-4)25-17(21)13(8-20)11(3)24-25/h5-7H,21H2,1-4H3

Clave InChI

BPCRRMPKURNXHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC

SMILES canónico

CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.